REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH:6]1[NH:11][C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=2[O:8][CH2:7]1)=[O:5])C.[Mg]>CO>[CH3:1][O:3][C:4]([CH:6]1[NH:11][C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=2[O:8][CH2:7]1)=[O:5]
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Name
|
|
Quantity
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4 g
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Type
|
reactant
|
Smiles
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C(C)OC(=O)C1COC2=C(N1)C=CC=C2
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Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
When the exothermic reaction
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Type
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CONCENTRATION
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Details
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the mixture is concentrated
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Type
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WASH
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Details
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the organic phase is washed with 0.1N hydrochloric acid
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Type
|
CUSTOM
|
Details
|
the crude product is purified over 250 g of silica gel (mobile phase B)
|
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1COC2=C(N1)C=CC=C2
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |